2-Chloro-4-trifluoromethylsulfanyl-5-trifluoromethyl-pyridine
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Overview
Description
2-Chloro-4-trifluoromethylsulfanyl-5-trifluoromethyl-pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique chemical properties, which make them valuable in various scientific and industrial applications. The presence of both trifluoromethyl and trifluoromethylsulfanyl groups in the pyridine ring imparts distinct physicochemical characteristics to this compound.
Mechanism of Action
Target of Action
Trifluoromethylpyridines, a group to which this compound belongs, are known to be used in the agrochemical and pharmaceutical industries . They are often involved in the protection of crops from pests .
Mode of Action
Trifluoromethylpyridines, in general, are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s worth noting that trifluoromethylpyridines and their derivatives have been found to play a significant role in various biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
As a member of the trifluoromethylpyridines group, it’s plausible that the compound could have a range of effects depending on its specific targets and mode of action .
Preparation Methods
The synthesis of 2-Chloro-4-trifluoromethylsulfanyl-5-trifluoromethyl-pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-trifluoromethylpyridine with trifluoromethylsulfanyl chloride under specific reaction conditions. The reaction typically requires the presence of a base, such as potassium carbonate, and is carried out in an organic solvent like dichloromethane at a controlled temperature .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
2-Chloro-4-trifluoromethylsulfanyl-5-trifluoromethyl-pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the pyridine ring, to form partially or fully hydrogenated derivatives.
Common reagents used in these reactions include sodium hydride, hydrogen peroxide, and palladium catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
2-Chloro-4-trifluoromethylsulfanyl-5-trifluoromethyl-pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of agrochemicals and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique binding properties.
Comparison with Similar Compounds
2-Chloro-4-trifluoromethylsulfanyl-5-trifluor
Properties
IUPAC Name |
2-chloro-5-(trifluoromethyl)-4-(trifluoromethylsulfanyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF6NS/c8-5-1-4(16-7(12,13)14)3(2-15-5)6(9,10)11/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZJHZRSWVWAKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(F)(F)F)SC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF6NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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